2-amino-N-methyl-2-phenylacetamide
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Overview
Description
2-amino-N-methyl-2-phenylacetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, featuring an amino group, a methyl group, and a phenyl group attached to the acetamide backbone
Mechanism of Action
Mode of Action
methyl group and an amino group , which could potentially interact with various biological targets. The phenyl group could also play a role in its interaction with its targets .
Biochemical Pathways
Given its structure, it could potentially affect pathways involvingamino acids and phenyl groups .
Pharmacokinetics
It’s known that the compound is asolid at room temperature , which could influence its absorption and distribution. Its molecular weight is 200.67 , which could also impact its pharmacokinetic properties.
Action Environment
The action of 2-amino-N-methyl-2-phenylacetamide could potentially be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it’s known to be stable at room temperature . Other factors, such as pH and the presence of other compounds, could also influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-phenylacetamide typically involves the reaction of N-methyl-2-phenylacetamide with an appropriate amine source. One common method is the reaction of N-methyl-2-phenylacetamide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenylacetamides.
Scientific Research Applications
2-amino-N-methyl-2-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-phenylacetamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-methyl-2-phenylacetamide: Lacks the amino group, which may reduce its ability to form hydrogen bonds.
2-amino-N-ethyl-2-phenylacetamide: Contains an ethyl group instead of a methyl group, which may alter its chemical properties.
Uniqueness
2-amino-N-methyl-2-phenylacetamide is unique due to the presence of both an amino group and a methyl group on the acetamide backbone. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-N-methyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKJABDQUZLZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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